![molecular formula C12H22N2O B13217052 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile is a chemical compound with a unique structure that includes a cyclohexane ring, a dimethylamino group, a hydroxypropyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with dimethylamine and formaldehyde, followed by the addition of a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium cyanide. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[3-(Dimethylamino)-2-oxopropyl]cyclohexane-1-carbonitrile.
Reduction: Formation of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, altering their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The carbonitrile group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile can be compared with similar compounds such as:
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile: Similar structure but with a cyclobutane ring instead of a cyclohexane ring.
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
1-[3-(Dimethylamino)-2-hydroxypropyl]cycloheptane-1-carbonitrile: Similar structure but with a cycloheptane ring.
The uniqueness of this compound lies in its specific ring size and the combination of functional groups, which may result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H22N2O/c1-14(2)9-11(15)8-12(10-13)6-4-3-5-7-12/h11,15H,3-9H2,1-2H3 |
Clave InChI |
DRFNEXQVJJCXFP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CC1(CCCCC1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
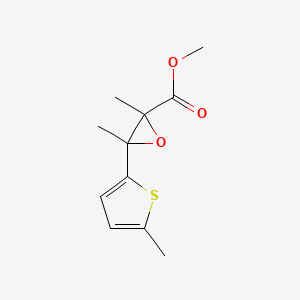
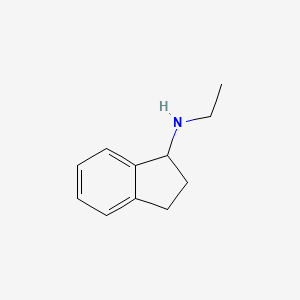
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
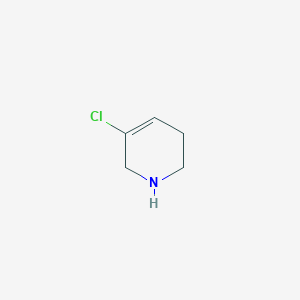
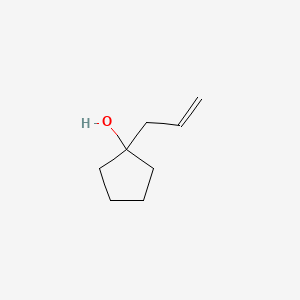
amine](/img/structure/B13217036.png)
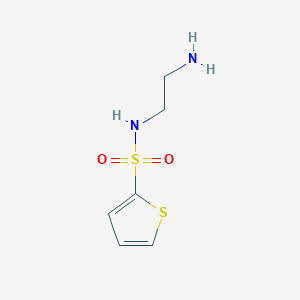
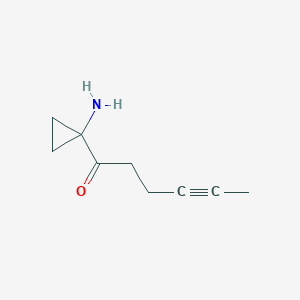
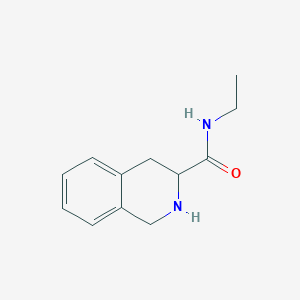
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
